Solid-State Polymerizability: 6-Amino-2,4-hexadienoic Acid vs. Sorbic Acid vs. 6-Amino-trans-2-hexenoic Acid
The hydrochloride salt of (2E,4E)-6-amino-2,4-hexadienoic acid undergoes rapid solid-state polymerization upon UV or γ-irradiation to yield an erythro-diisotactic 1,4-polybutadiene as extended-chain crystals [1]. Under identical irradiation conditions, sorbic acid (2,4-hexadienoic acid) does not polymerize because it cannot form the requisite ammonium bilayer structure, while 6-amino-trans-2-hexenoic acid (single α,β-unsaturation) cannot produce a stereoregular diene polymer [2].
| Evidence Dimension | Solid-state polymerizability under UV/γ-irradiation |
|---|---|
| Target Compound Data | Rapid polymerization to erythro-diisotactic polymer |
| Comparator Or Baseline | Sorbic acid: no polymerization; 6-amino-trans-2-hexenoic acid: no stereoregular diene polymer |
| Quantified Difference | Exclusive polymerizability (0% vs. positive for target) |
| Conditions | Crystalline hydrochloride or CdCl₄²⁻, MnCl₄²⁻, FeCl₄²⁻ perovskite salts; UV (λ = 254 nm) or ⁶⁰Co γ-irradiation at 25–60 °C |
Why This Matters
For procurement in polymer synthesis, this compound is uniquely capable of delivering stereoregular amphoteric polyelectrolytes that cannot be obtained from any non-aminated or mono-unsaturated analog.
- [1] Tieke, B. (1984). Solid‐state polymerization of butadienes. Polymerization of salts of 6‐amino‐2,4‐ trans , trans ‐hexadienoic acid. Journal of Polymer Science: Polymer Chemistry Edition, 22(2), 391–406. View Source
- [2] Tieke, B., & Wegner, G. (1988). Synthesis and reactivity of 1,4‐disubstituted butadienes in the solid state. Die Makromolekulare Chemie, 189(1), 163–174. View Source
